1-Pyrenecarboxaldehyde
Overview
Description
1-Pyrenecarboxaldehyde is an organic compound with the molecular formula C₁₇H₁₀O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains an aldehyde functional group attached to the pyrene ring. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.
Scientific Research Applications
1-Pyrenecarboxaldehyde has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems due to its fluorescent properties, which allow for the visualization of biological processes.
Medicine: It is used in the development of fluorescent probes for medical diagnostics and imaging.
Mechanism of Action
Target of Action
1-Pyrenecarboxaldehyde (PCA) is a bifunctional molecule with a pyrene moiety and one aldehyde group . The primary target of PCA is the side walls of carbon nanotubes (CNTs) . The pyrene moiety interacts with the CNTs through π-π stacking , which leads to the uniform immobilization of PCA on the CNT surface .
Mode of Action
The mode of action of PCA involves the interaction of the pyrene moiety with the side walls of CNTs . This interaction is facilitated by π-π stacking , a type of non-covalent interaction between aromatic rings. This leads to the uniform immobilization of PCA on the CNT surface .
Biochemical Pathways
The immobilization of pca on the cnt surface can potentially influence the properties and functions of cnts .
Result of Action
The result of PCA’s action is the uniform immobilization of the compound on the CNT surface . This can potentially influence the properties and functions of CNTs . .
Action Environment
The action of PCA can be influenced by environmental factors. For instance, the immobilization of PCA on the CNT surface can be affected by the solvent environment
Safety and Hazards
PCA causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
PCA has been employed as an anodic catalyst for enhancing the performance and stability of an enzymatic biofuel cell . It has also been used for the selective detection of Cu2+ ion from water samples . These applications suggest potential future directions for the use of PCA in biofuel cells and environmental monitoring.
Biochemical Analysis
Biochemical Properties
The pyrene moiety of 1-Pyrenecarboxaldehyde interacts with the side walls of carbon nanotubes (CNT) through π-π stacking, leading to the uniform immobilization of this compound on the CNT surface . This property makes it widely used for the surface functionalization of CNTs .
Molecular Mechanism
Its pyrene moiety is known to interact with the side walls of carbon nanotubes (CNT) through π-π stacking . This interaction leads to the uniform immobilization of this compound on the CNT surface .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Preparation Methods
1-Pyrenecarboxaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of pyrene with 1,1-dichlorodimethyl ether in the presence of a Lewis acid catalyst. This reaction yields this compound as the primary product . Another method involves the use of sodium dodecyl sulfate as a morphology-directing agent to synthesize microstructures of this compound through a re-precipitation process . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-Pyrenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 1-pyrenecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 1-pyrenemethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions include 1-pyrenecarboxylic acid, 1-pyrenemethanol, and substituted pyrene derivatives .
Comparison with Similar Compounds
1-Pyrenecarboxaldehyde can be compared with other similar compounds, such as:
1-Pyrenecarboxylic acid: This compound is the oxidized form of this compound and has similar applications in chemistry and industry.
1-Pyrenemethanol: This is the reduced form of this compound and is used in similar applications due to its fluorescent properties.
1-Acetylpyrene: This compound has an acetyl group instead of an aldehyde group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its aldehyde functional group, which allows for a wide range of chemical reactions and applications in different fields.
Properties
IUPAC Name |
pyrene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYFOPUXRMOLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184373 | |
Record name | Pyrene-1-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Alfa Aesar MSDS] | |
Record name | Pyrene-1-aldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17018 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3029-19-4 | |
Record name | 1-Pyrenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3029-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrene-1-aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-PYRENECARBOXALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrene-1-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PYRENYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9H95PVI1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Pyrenecarboxaldehyde has the molecular formula C17H10O and a molecular weight of 230.26 g/mol. []
A: this compound exhibits distinct spectroscopic behavior compared to pyrene. Its fluorescence is strongly influenced by the substituent, showing sensitivity to solvent polarity and the presence of quenchers. [, , , , , ]
A: The carbonyl group in this compound can lead to fluorescence quenching due to radiationless transitions involving nearby (π, π) and (n, π) states. []
A: this compound serves as a solvatochromic probe to investigate the microenvironment within RTILs and their binary mixtures with solvents like ethanol. Its spectral response provides insights into the polarity and hydrogen-bond-donating ability of these systems. [, , ]
A: Yes, this compound can functionalize surfaces due to its aldehyde group. For example, it has been utilized to anchor platinum nanoparticles onto graphene nanosheets, enhancing their catalytic activity. []
A: The fluorescence properties of this compound make it suitable for sensing applications. It has been incorporated into sensors for detecting water in ethanol [] and metal ions like copper. [, ]
A: Studies have shown that this compound interacts with calf thymus DNA through a two-step process involving the formation of a precursor complex followed by intercalation between DNA base pairs. This interaction is influenced by solvent properties. []
A: Yes, this compound can self-assemble into various nanostructures, including nanorods and nanotubes. This self-assembly process can be influenced by factors such as pH and the presence of polymers like poly(allylamine hydrochloride). [, , , ]
A: The aggregation of this compound can lead to aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state. This property has been explored in the development of fluorescent probes and materials. [, ]
A: this compound readily undergoes reactions typical of aldehydes, such as Schiff base formation with amines, which can be further reduced to yield stable amine derivatives. [, , , ] It can also be oxidized to form 1-pyrenecarboxylic acid. []
A: The pH-sensitive nature of the Schiff base linkage formed between this compound and amines has been utilized in the design of drug delivery systems. The controlled hydrolysis of this linkage at specific pH values allows for the targeted release of drug molecules. [, ]
A: this compound acts as a fluorescent probe to investigate the micropolarity and intraparticle void volume of zeolites in the presence of various solvents. Its fluorescence behavior provides insights into the microenvironment within these porous materials. []
A: Various techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and transmission electron microscopy (TEM), are commonly employed to characterize this compound, its derivatives, and their interactions with other molecules and materials. [, , , , , ]
A: The fluorescence properties of this compound are sensitive to its surrounding environment. This sensitivity makes it a valuable tool for studying molecular interactions, such as those between polymers and surfactants, by monitoring changes in its fluorescence intensity and lifetime. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.